molecular formula C25H25N3O2 B14198568 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-86-8

3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide

Cat. No.: B14198568
CAS No.: 919118-86-8
M. Wt: 399.5 g/mol
InChI Key: WPVREEXSXOLTOH-UHFFFAOYSA-N
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Description

3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzoylpiperidine moiety linked to a phenylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. One common method involves the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final product.

  • Preparation of 1-Benzoylpiperidine

      Reactants: Piperidine, Benzoyl chloride

      Conditions: Typically carried out in the presence of a base such as triethylamine, at room temperature.

      Reaction: [ \text{C}{11}\text{N} + \text{C}{15}\text{NO} + \text{HCl} ]

  • Formation of this compound

      Reactants: 1-Benzoylpiperidine, Aniline derivatives

      Conditions: Often carried out in a solvent such as dichloromethane, with a catalyst like palladium on carbon.

      Reaction: [ \text{C}{15}\text{NO} + \text{C}_6\text{H}{20}\text{N}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzoylpiperidine oxides.

    Reduction: Formation of reduced benzoylpiperidine derivatives.

    Substitution: Formation of substituted benzoylpiperidine derivatives.

Scientific Research Applications

3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as a biased agonist of serotonin 5-HT1A receptors, influencing signal transduction pathways . This interaction can lead to various physiological effects, including modulation of mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a biased agonist of serotonin receptors sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

919118-86-8

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

3-[(1-benzoylpiperidin-4-yl)amino]-N-phenylbenzamide

InChI

InChI=1S/C25H25N3O2/c29-24(27-21-11-5-2-6-12-21)20-10-7-13-23(18-20)26-22-14-16-28(17-15-22)25(30)19-8-3-1-4-9-19/h1-13,18,22,26H,14-17H2,(H,27,29)

InChI Key

WPVREEXSXOLTOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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